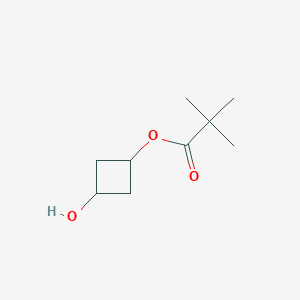

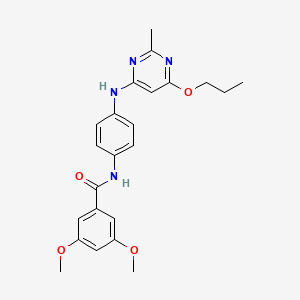

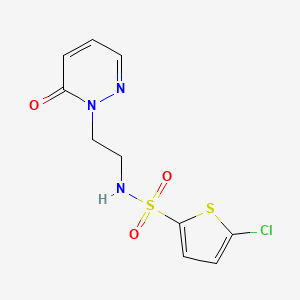

N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a compound that belongs to a class of novel thiazole-(benz)azole derivatives . These derivatives have been synthesized to investigate their potential anticancer activity .

Synthesis Analysis

The synthesis of these compounds involves several steps, and the structure of the compounds is confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses . The yield of the synthesis process is reported to be 85% .Molecular Structure Analysis

The molecular structure of the compound is confirmed by various spectroanalytical data. The IR spectrum shows peaks corresponding to amide N–H, aromatic C–H, aliphatic C–H, amide C=O, C=C and C=N, and C–N . The 1H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis

The compound has a melting point of 193°C . The IR, 1H-NMR, and MS spectral data provide information about the compound’s chemical structure .科学的研究の応用

Synthetic Methodologies and Chemical Properties

A cornerstone of research involving compounds similar to N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is the development of efficient synthetic methods. For example, Kumar et al. (2012) described the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization, highlighting the critical role of functionalized enamides and the introduction of diverse functionalities into the oxazole products (Kumar et al., 2012). Similarly, Kumar et al. (2013) reported on the chemoselective thionation-cyclization of functionalized enamides to synthesize trisubstituted thiazoles, showcasing the utility of Lawesson's reagent in the process (Kumar et al., 2013).

Biological Activities and Therapeutic Potential

Research into the biological activities of triazole and thiazole derivatives reveals their potential as therapeutic agents. Patel and Patel (2015) synthesized a novel series of heterocyclic compounds incorporating the triazole and thiadiazole moieties and evaluated their antimicrobial activities against various bacterial and fungal strains, indicating the potential of such compounds in antimicrobial therapy (Patel & Patel, 2015). In another study, Lei et al. (2014) focused on anticancer nucleosides based on the triazole nucleus, which were synthesized and showed promising anticancer activity, underscoring the importance of structural modification for enhancing therapeutic efficacy (Lei et al., 2014).

Catalytic Applications and Material Science

Further extending the utility of triazole derivatives, Saleem et al. (2013) explored half-sandwich ruthenium(II) complexes of 1,2,3-triazole-based ligands for their catalytic oxidation and hydrogenation properties. This study illustrates the potential of such complexes in catalysis, contributing to the development of efficient synthetic and transformation processes (Saleem et al., 2013).

作用機序

Target of Action

It’s known that similar compounds have shown significant anticancer activity .

Mode of Action

It’s suggested that similar compounds may direct tumor cells to the apoptotic pathway .

Biochemical Pathways

It’s known that similar compounds have shown anticancer activity, suggesting they may influence pathways related to cell growth and apoptosis .

特性

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c1-13-21-18(12-26-13)15-9-5-6-10-16(15)22-19(25)17-11-20-24(23-17)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZVCVMDASOSSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2725867.png)

![2-Imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptane 2-oxide](/img/structure/B2725871.png)

![1-(4-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2725873.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725880.png)

![4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2725883.png)